molecular formula C9H9BrN2 B11947687 3-(4-Bromoanilino)propionitrile CAS No. 98948-13-1

3-(4-Bromoanilino)propionitrile

Cat. No.: B11947687
CAS No.: 98948-13-1
M. Wt: 225.08 g/mol
InChI Key: CVHHKMGRKXSRKO-UHFFFAOYSA-N
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Description

3-(4-Bromoanilino)propionitrile is an organic compound with the molecular formula C9H9BrN2 It is characterized by the presence of a bromo-substituted aniline group attached to a propionitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromoanilino)propionitrile typically involves the reaction of 4-bromoaniline with acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{4-Bromoaniline} + \text{Acrylonitrile} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromoanilino)propionitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromo group.

Scientific Research Applications

3-(4-Bromoanilino)propionitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromoanilino)propionitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 3-(4-Chloroanilino)propionitrile
  • 3-(4-Methoxyanilino)propionitrile
  • 3-(4-Fluoroanilino)propionitrile

Comparison: Compared to its analogs, 3-(4-Bromoanilino)propionitrile is unique due to the presence of the bromo group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where the bromo group plays a crucial role.

Properties

CAS No.

98948-13-1

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

3-(4-bromoanilino)propanenitrile

InChI

InChI=1S/C9H9BrN2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,12H,1,7H2

InChI Key

CVHHKMGRKXSRKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCC#N)Br

Origin of Product

United States

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